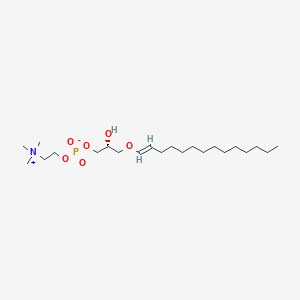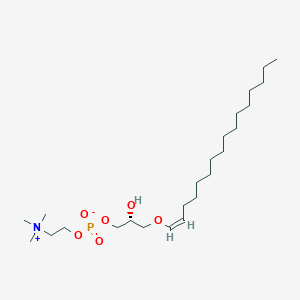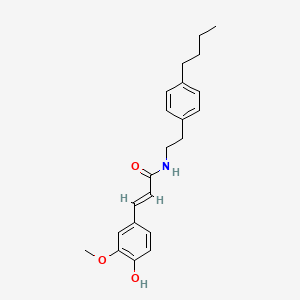
Cuscuta propenamide 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuscuta propenamide 2 is an enamide obtained by the formal condensation of ferulic acid with 2-(4-butylphenyl)ethanamine. It is isolated from Cuscuta reflexa and displays strong inhibitory activity against alpha-glucosidase (EC 3.2.1.20). It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a plant metabolite. It is an enamide, a member of guaiacols and a secondary carboxamide. It derives from a ferulic acid.
Aplicaciones Científicas De Investigación
Alpha-Glucosidase Inhibition
Cuscuta reflexa, from which Cuscuta propenamide derivatives are isolated, has shown potent alpha-glucosidase inhibitory activity. This enzyme inhibition is a key target in diabetes management, as it slows down carbohydrate digestion, delaying glucose absorption and attenuating postprandial blood glucose spikes. The specific compounds identified include 7'-(3',4'-dihydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide and 7'-(4'-hydroxy,3'-methoxyphenyl)-N-[(4-butylphenyl)ethyl]propenamide, among others (Anis et al., 2002).
Ethnopharmacological Relevance
Cuscuta chinensis, closely related to Cuscuta reflexa, is widely used in traditional medicine across several Asian countries. It is recognized for its anti-aging, anti-inflammatory, pain-relieving, and aphrodisiac properties. The plant is rich in diverse phytochemicals, including flavonoids, phenolic acids, and fatty acids, which exhibit hepatoprotective, renoprotective, antiosteoporotic, antioxidant, and anti-aging activities (Donnapee et al., 2014).
Antiarthritic and Anti-inflammatory Activities
Cuscuta reflexa has demonstrated significant anti-inflammatory and antiarthritic effects in experimental models. This supports its traditional use for managing inflammatory conditions and arthritis. The protective effect was evident in various parameters, such as paw thickness, spleen and thymus weight, and inflammatory mediators in the body (Udavant et al., 2018).
Antinociceptive Effects
The seeds of Cuscuta chinensis have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory effects in mice models. This includes reducing pain responses in acetic acid-induced writhing and formalin-induced paw licking tests. The seeds' extract also showed a decrease in inflammation in λ-carrageenan induced mouse paw edema models (Liao et al., 2014).
Nephroprotective Potential
Cuscuta reflexa has shown potential as a nephroprotective agent, effectively preventing kidney damage in experimental settings. This activity is linked to the various phytoconstituents present in the plant, indicating its potential use for kidney-related ailments (Alamgeer et al., 2017).
Neuropharmacological Activities
Cuscuta reflexa exhibited significant neuropharmacological activities, including anxiolytic, antidepressant, antinociceptive, and antidiarrheal effects in animal models. These findings align with its traditional use for treating various nervous system disorders and pain-related conditions (Adnan et al., 2020).
Melanin Synthesis Inhibition
The aqueous fraction from Cuscuta japonica seed exhibited inhibitory effects on melanin synthesis, which can be valuable in dermatological applications. This property makes it relevant for treating conditions like melasma and freckles (Jang et al., 2012).
Antidiabetic Effects
Cuscuta reflexa demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats. This supports its traditional use in managing diabetes mellitus (Rath et al., 2016).
Propiedades
Nombre del producto |
Cuscuta propenamide 2 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(E)-N-[2-(4-butylphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H27NO3/c1-3-4-5-17-6-8-18(9-7-17)14-15-23-22(25)13-11-19-10-12-20(24)21(16-19)26-2/h6-13,16,24H,3-5,14-15H2,1-2H3,(H,23,25)/b13-11+ |
Clave InChI |
QHMUIOCUPBCVFT-ACCUITESSA-N |
SMILES isomérico |
CCCCC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC |
Sinónimos |
7'-(4'-hydroxy,3'-methoxyphenyl)-N-((4-butylphenyl)ethyl)propenamide 7'-(H-MP)-BPEP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,4S,5R,7R,8S,9R,12S,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1250723.png)
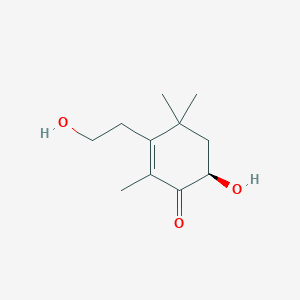
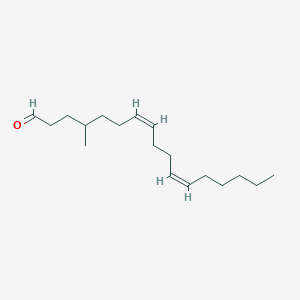
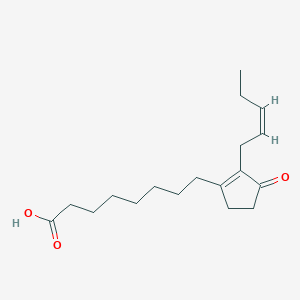
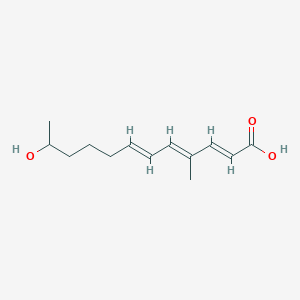
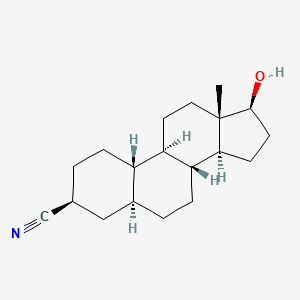
![(2R,3R)-2-[4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-hydroxyphenoxy]-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid](/img/structure/B1250734.png)
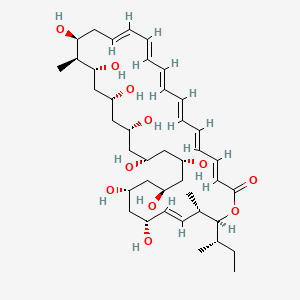
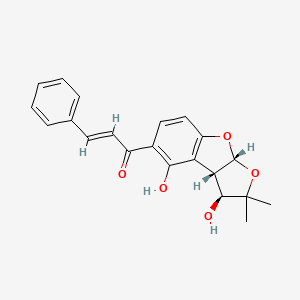
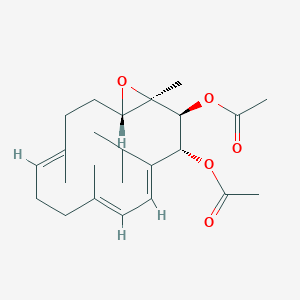
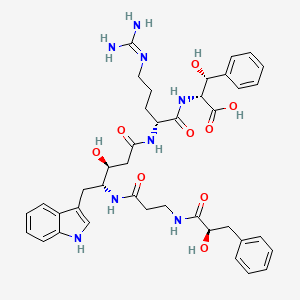
![(7S,9S)-7-[[(3aS,4S,6R,7aS)-1-[[(3aS,4S,6R,7aS)-4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-4-methyl-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250743.png)
